3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and introduce the pyrrolidine and thiophene moieties through a series of coupling reactions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the different rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets, such as enzymes or receptors, makes it a valuable scaffold for the development of therapeutic agents. Research has indicated its potential in anticancer, antimicrobial, and anti-inflammatory applications .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or polymers. Its electronic properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole ring but has a different substituent at the nitrogen atom.
Benzo[d][1,3]dioxol-5-yl (3-(phenylsulfonyl)pyrrolidin-1-yl)methanone: This compound has a similar structure but includes a phenylsulfonyl group instead of the thiophene ring.
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine lies in its combination of the benzo[d][1,3]dioxole, pyrrolidine, and thiophene rings, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(13-4-6-21-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)20-10-19-14/h1-2,4,6-7,9,12H,3,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMPLPXCYARRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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